4-Methyl-3-nitrobenzenesulfonohydrazide
Overview
Description
4-Methyl-3-nitrobenzenesulfonohydrazide is a chemical compound with the molecular formula C7H9N3O4S . It has a molecular weight of 231.23 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 4-Methyl-3-nitrobenzenesulfonohydrazide is1S/C7H9N3O4S/c1-5-2-3-6 (15 (13,14)9-8)4-7 (5)10 (11)12/h2-4,9H,8H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methyl-3-nitrobenzenesulfonohydrazide is a powder at room temperature . The melting point is 127-128°C .Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Ortho-Methylation of Nitrobenzenes : Nitrobenzenes carrying an ortho substituent are selectively methylated at the free ortho position by reaction with dimethylsulfonium methylide. This study highlights the role of the ortho substituent in facilitating methylation, a process explained by the specific interaction between the ylide and the nitro group favorable for attack of the methylide C atom at the neighboring free ortho position (Haiss & Zeller, 2011).
Material Science and Sensing Applications
Development of Trivalent Y3+ Ionic Sensors : (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds have been synthesized and used for the detection of selective yttrium ion (Y3+) by I-V system. This research showcases the potential of MNBBSH derivatives in creating sensitive and selective sensors for metal ions, demonstrating better electrochemical performances such as sensitivity and limit of detection (Hussain et al., 2017).
Pharmacology and Biological Studies
Antihypertensive Agents : Thiosemicarbazides, triazoles, and Schiff bases, synthesized starting from derivatives involving hydrazide chemistry, have shown to possess good antihypertensive α-blocking activity with low toxicity. This study contributes to the development of new chemical entities in the pursuit of therapeutic agents for hypertension (Abdel-Wahab et al., 2008).
Computational and Structural Chemistry
Computational Study on Sulfonamide Molecules : A detailed computational and structural analysis of newly synthesized sulfonamide molecules, including interactions and electronic properties, has been conducted. Such studies are crucial for understanding the molecular basis of the compound's reactivity and potential applications in drug design and material science (Murthy et al., 2018).
Environmental Chemistry and Catalysis
Electrocatalytic Reduction of Nitroaromatic Compounds : Studies on the electrocatalytic reduction of nitroaromatic compounds (NACs) using activated graphite sheets indicate significant potential for the remediation of NACs, addressing environmental and climate issues. This research highlights the efficiency of carbonaceous materials in the electrocatalytic process under different atmospheric conditions (Karikalan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-nitrobenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-5-2-3-6(15(13,14)9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGZKATRFZRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397690 | |
Record name | 4-methyl-3-nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitrobenzenesulfonohydrazide | |
CAS RN |
53516-94-2 | |
Record name | 4-methyl-3-nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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